1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound characterized by its unique structure, which includes a 5-methylisoxazole ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of hydroxylamine derivatives with β-keto esters under acidic conditions. The naphthalene moiety can be introduced through a subsequent reaction with naphthalen-1-ylmethylamine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea may be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets can provide insights into biological processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity as a therapeutic agent, targeting various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways involved depend on the specific application and the molecular targets of interest.
Comparison with Similar Compounds
1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone
1-(5-methyl-1,2-oxazol-4-yl)ethan-1-ol
TRPM3 Agonist, CIM0216
Uniqueness: 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea stands out due to its unique combination of the isoxazole ring and the naphthalene moiety. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-15(11-20-22-12)10-19-17(21)18-9-14-7-4-6-13-5-2-3-8-16(13)14/h2-8,11H,9-10H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNUHLLGIYRRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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